molecular formula C10H10FNO2 B1470146 N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine CAS No. 1432684-04-2

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Cat. No. B1470146
M. Wt: 195.19 g/mol
InChI Key: KCPWZEORLYBERX-XFXZXTDPSA-N
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Description

“N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a unique chemical compound with immense potential in scientific research. Its complex structure offers diverse applications, making it a valuable asset for various studies and experiments. The CAS Number of this compound is 1432684-04-2 .


Molecular Structure Analysis

The molecular weight of “N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is 195.19 . The IUPAC name is 9-fluoro-5-nitroso-2,3,4,5-tetrahydrobenzo[b]oxepine . The InChI code is 1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,9H,2,5-6H2 .


Physical And Chemical Properties Analysis

“N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Supramolecular Assembly and Crystal Structures

Research on related tetrahydro-1,4-epoxy-1-benzazepines, which are structurally similar to N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, has demonstrated their ability to form diverse hydrogen-bonded supramolecular assemblies. These structures have been observed in zero, one, and two dimensions, showcasing the compound's potential in crystal engineering and materials science for creating complex architectures. This aspect underscores its role in studying hydrogen bonding patterns and designing novel materials with specific physical properties (Blanco et al., 2012).

Heterocyclic Chemistry and Drug Development

The synthesis and reaction of N-(5,6-dihydro[1]benzoxepino[5,4-d]pyrimidin-4-yl)amidines and its derivatives with hydroxylamine hydrochloride have provided valuable insights into heterocyclic chemistry. These reactions lead to abnormal cyclization products, offering pathways to novel compounds that could have potential applications in drug development, including as inhibitors of platelet aggregation. Such findings contribute to the broader understanding of heterocyclic compound reactivity and could guide the synthesis of new therapeutics (Sasaki et al., 2001).

Antiparasitic Drug Potential

Tetrahydro-1-benzazepines, closely related to the target compound, have shown potential as antiparasitic drugs for the treatment of diseases like Chagas disease and leishmaniasis. The structural characteristics and biological activities of these compounds have been extensively studied, demonstrating the crucial role of detailed structural analysis in the development of new antiparasitic treatments. This research indicates the potential of similar compounds, including N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine, in contributing to the discovery and development of new drugs for neglected tropical diseases (Macías et al., 2016).

Synthesis and Structural Analysis

The exploration of synthetic pathways and molecular structures of benzazepine derivatives provides a foundation for understanding the chemical behavior and potential applications of N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine. Such studies pave the way for the development of new synthetic methods and the discovery of compounds with valuable chemical and biological properties. The detailed analysis of crystal structures and synthesis routes contributes to the field of organic chemistry and materials science, offering insights into the design and development of new compounds with specific functionalities (Soldatenkov et al., 2012).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine” should be consulted for detailed safety and hazard information . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

(NZ)-N-(9-fluoro-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-4-1-3-7-9(12-13)5-2-6-14-10(7)8/h1,3-4,13H,2,5-6H2/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPWZEORLYBERX-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C(C(=CC=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C(C(=CC=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 3
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 4
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 5
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 6
N-(9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

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